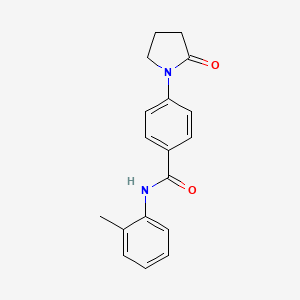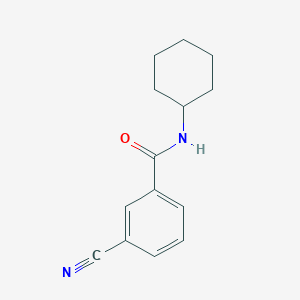
N-(2-methylphenyl)-4-(2-oxopyrrolidin-1-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-methylphenyl)-4-(2-oxopyrrolidin-1-yl)benzamide, also known as MPBP, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the family of benzamides and has been shown to possess a range of biochemical and pharmacological properties that make it a promising candidate for further research.
科学研究应用
N-(2-methylphenyl)-4-(2-oxopyrrolidin-1-yl)benzamide has been extensively studied for its potential therapeutic applications. It has been shown to possess a range of pharmacological properties, including analgesic, anti-inflammatory, and anti-tumor effects. This compound has been investigated for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
作用机制
The exact mechanism of action of N-(2-methylphenyl)-4-(2-oxopyrrolidin-1-yl)benzamide is not fully understood. However, it has been suggested that this compound exerts its pharmacological effects by interacting with various receptors and enzymes in the body. This compound has been shown to bind to the mu-opioid receptor, which is involved in pain modulation. It has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the inflammatory response.
Biochemical and Physiological Effects
This compound has been shown to possess a range of biochemical and physiological effects. It has been shown to reduce pain and inflammation in animal models of arthritis and neuropathic pain. This compound has also been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, this compound has been shown to improve cognitive function in animal models of Alzheimer's disease.
实验室实验的优点和局限性
N-(2-methylphenyl)-4-(2-oxopyrrolidin-1-yl)benzamide has several advantages for use in lab experiments. It is readily available in high purity, making it easy to obtain for research purposes. This compound has also been extensively studied, and its pharmacological properties are well-characterized. However, there are some limitations to using this compound in lab experiments. For example, its mechanism of action is not fully understood, and there may be potential side effects that have not yet been identified.
未来方向
There are several future directions for research on N-(2-methylphenyl)-4-(2-oxopyrrolidin-1-yl)benzamide. One area of interest is the development of novel analogs of this compound with improved pharmacological properties. Another area of interest is the investigation of the potential use of this compound in combination with other drugs for the treatment of various diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and to identify any potential side effects. Overall, this compound is a promising compound with a range of potential therapeutic applications, and further research is needed to fully explore its potential.
合成方法
The synthesis of N-(2-methylphenyl)-4-(2-oxopyrrolidin-1-yl)benzamide involves the reaction of 2-methylphenylamine with 2-oxo-1-pyrrolidineacetamide in the presence of a suitable catalyst. The reaction proceeds under mild conditions and yields this compound in high purity. The synthesis of this compound has been optimized to produce the compound on a large scale, making it readily available for research purposes.
属性
IUPAC Name |
N-(2-methylphenyl)-4-(2-oxopyrrolidin-1-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c1-13-5-2-3-6-16(13)19-18(22)14-8-10-15(11-9-14)20-12-4-7-17(20)21/h2-3,5-6,8-11H,4,7,12H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHLCDHJKGYGGTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)N3CCCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[3-(hydroxymethyl)phenyl]naphthalene-2-carboxamide](/img/structure/B7645313.png)

![(1S)-1-(4-fluorophenyl)-2-[(4-fluorophenyl)methylamino]ethanol](/img/structure/B7645329.png)

![cyclobutyl(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone](/img/structure/B7645339.png)
![2,6-dimethyl-N-[[(2R)-oxolan-2-yl]methyl]pyrimidin-4-amine](/img/structure/B7645345.png)
![2-[cyclopentyl-[(2S)-oxolane-2-carbonyl]amino]acetic acid](/img/structure/B7645350.png)

![2-[4-(5-chloro-6-oxo-1-phenylpyridazin-4-yl)piperazin-1-yl]-N,N-dimethylacetamide](/img/structure/B7645358.png)
![(E)-2-cyano-3-[2,5-dimethyl-1-(5-methyl-1,2-oxazol-3-yl)pyrrol-3-yl]prop-2-enoic acid](/img/structure/B7645364.png)
![(2R)-N-[(2-methoxyphenyl)methyl]-N-methylpyrrolidine-2-carboxamide](/img/structure/B7645370.png)
![6-[2-(ethylamino)-1,3-thiazol-4-yl]-3,4-dihydro-1H-quinolin-2-one](/img/structure/B7645389.png)
![6-[2-(4-methylpiperazin-1-yl)-1,3-thiazol-4-yl]-3,4-dihydro-1H-quinolin-2-one](/img/structure/B7645400.png)